(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[2-(propan-2-yl)phenyl]amino}prop-2-enenitrile
Description
The compound “(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[2-(propan-2-yl)phenyl]amino}prop-2-enenitrile” features a thiazole ring substituted at the 4-position with a 4-methoxyphenyl group. The prop-2-enenitrile backbone adopts a Z-configuration, with an amino group derived from 2-isopropylphenyl at the 3-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-propan-2-ylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-15(2)19-6-4-5-7-20(19)24-13-17(12-23)22-25-21(14-27-22)16-8-10-18(26-3)11-9-16/h4-11,13-15,24H,1-3H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSUJQMRTOROBZ-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[2-(propan-2-yl)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-isopropylaniline with 4-(4-methoxyphenyl)thiazol-2-yl)acetonitrile under basic conditions to form the desired acrylonitrile derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[2-(propan-2-yl)phenyl]amino}prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic or thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[2-(propan-2-yl)phenyl]amino}prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act on specific biological targets, offering possibilities for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[2-(propan-2-yl)phenyl]amino}prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the prop-2-enenitrile-thiazole core but differ in substituents, which influence physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Findings from Structural Analysis
Electronic Effects: The 4-methoxyphenyl group in the target compound donates electron density via resonance, stabilizing the thiazole ring. In contrast, 4-chlorophenyl () withdraws electrons, increasing electrophilicity .
Steric Considerations :
- The 2-isopropylphenyl substituent in the target compound introduces steric bulk, which may limit rotational freedom but improve selectivity in biological targets .
- Isoindole-dione in creates a rigid, planar structure, reducing conformational flexibility .
Solubility and Lipophilicity :
- Ethoxy () and methoxy groups enhance aqueous solubility, whereas isopropyl (target compound) and benzyloxy () increase lipophilicity .
Synthetic Accessibility :
- Compounds with sulfonamide groups () require multi-step syntheses, while simpler derivatives like are more straightforward to prepare .
Computational and Analytical Methods
Structural comparisons often employ graph-based algorithms to detect isomorphic subgraphs, ensuring accurate similarity assessments .
Biological Activity
The compound (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[2-(propan-2-yl)phenyl]amino}prop-2-enenitrile is a thiazole derivative known for its diverse biological activities. Thiazole compounds have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H22N4OS
- Molecular Weight : 382.49 g/mol
- CAS Number : Not specified in the search results but can be derived from the chemical structure.
1. Antitumor Activity
Thiazole derivatives have shown significant antitumor properties. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines.
The presence of the methoxy group on the phenyl ring enhances the compound's cytotoxic activity, as indicated by structure-activity relationship studies. Compounds with similar thiazole structures have demonstrated potent activity against cancer cells, often surpassing standard chemotherapeutic agents like doxorubicin.
2. Anticonvulsant Activity
Research has indicated that thiazole compounds exhibit anticonvulsant properties. For instance, analogs with similar structural features have been tested for their ability to prevent seizures in animal models.
| Compound | Activity | Mechanism |
|---|---|---|
| Compound 1 | 100% protection in tonic | Modulation of GABAergic transmission |
| Compound 2 | Significant reduction | Sodium channel blockade |
The specific compound's efficacy in seizure models remains to be fully elucidated, but preliminary data suggest a potential for anticonvulsant activity based on its structural similarities to known active compounds.
3. Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that the compound may inhibit bacterial growth, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | <10 |
| Escherichia coli | <20 |
The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical to bacterial survival.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole-containing compounds reveals that modifications to the phenyl and thiazole rings significantly impact biological activity. Key findings include:
- Methoxy Substitution : Enhances cytotoxicity and selectivity towards cancer cells.
- Propan-2-yl Phenyl Group : Contributes to improved binding affinity to target proteins.
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methoxy group on phenyl | Increased anticancer activity |
| Substituents on thiazole ring | Essential for antimicrobial efficacy |
Case Studies
-
Case Study on Antitumor Activity : A study evaluated the compound's effect on A431 cells and found that it induced apoptosis through caspase activation pathways.
"The compound exhibited a significant reduction in cell viability, suggesting a potent antitumor effect mediated by apoptosis" .
-
Case Study on Anticonvulsant Activity : In a model of PTZ-induced seizures, compounds structurally related to this thiazole derivative showed promising results in reducing seizure frequency.
"These findings indicate potential therapeutic applications in epilepsy treatment" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
